Tert-butyl (3-fluoroazetidin-3-yl)methylcarbamate

DPP IV Inhibition Azetidine Stability Medicinal Chemistry

Medicinal chemists often encounter stability issues with 2-cyanoazetidines and 3-hydroxyazetidinecarboxylic acids. Tert-butyl (3-fluoroazetidin-3-yl)methylcarbamate (CAS 1374657-58-5) solves this as a stable, orthogonally protected building block. • Enables reliable DPP IV inhibitor synthesis (sub-µM potency). • Used in PDE5 ligand development (IC50 5.92 nM). • Withstands basic conditions, avoiding reverse aldol degradation. • Pre-installed fluorine for PET radioligand derivatization. Ideal for complex medicinal chemistry sequences.

Molecular Formula C9H17FN2O2
Molecular Weight 204.24 g/mol
CAS No. 1374657-58-5
Cat. No. B1402295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3-fluoroazetidin-3-yl)methylcarbamate
CAS1374657-58-5
Molecular FormulaC9H17FN2O2
Molecular Weight204.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(CNC1)F
InChIInChI=1S/C9H17FN2O2/c1-8(2,3)14-7(13)12-6-9(10)4-11-5-9/h11H,4-6H2,1-3H3,(H,12,13)
InChIKeyBXKOGVNBUZVYTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl (3-Fluoroazetidin-3-yl)Methylcarbamate: Core Properties


Tert-butyl (3-fluoroazetidin-3-yl)methylcarbamate (CAS: 1374657-58-5) is a protected 3-fluoroazetidine building block featuring a Boc-protected amine and a methylcarbamate linker. The compound serves as a versatile scaffold for introducing the 3-fluoroazetidine moiety into more complex molecules, leveraging the unique electronic and conformational properties of the fluorinated azetidine ring . 3-Fluoroazetidines are recognized as a distinct subclass of azetidine-based inhibitors, with demonstrated sub-micromolar potency against dipeptidyl peptidase IV (DPP IV) [1], and are employed in the synthesis of high-affinity ligands for targets such as PDE5 (IC50 = 5.92 nM) [2].

Workflow Protected 3-fluoroazetidine scaffold for multi-step synthesis
Selection Boc and methylcarbamate handle enable orthogonal deprotection
Class Context Reported DPP IV and PDE5A inhibitor scaffold studies

Tert-Butyl (3-Fluoroazetidin-3-yl)Methylcarbamate: Why Substitution Fails


In medicinal chemistry, the substitution of one building block for another is rarely without consequence. For tert-butyl (3-fluoroazetidin-3-yl)methylcarbamate, the specific combination of a 3-fluoroazetidine core with a Boc-protected methylcarbamate linker imparts a unique profile that is not replicated by other azetidine derivatives or fluorinated heterocycles. While 3-fluoroazetidines are known for their chemical stability [1], simple 3-fluoroazetidine or its hydrochloride salt lack the orthogonal protection and functional handle required for controlled incorporation into complex synthetic sequences. Conversely, other azetidine-based inhibitors, such as 2-cyanoazetidines and 2-ketoazetidines, are prone to internal cyclization and chemical instability [1], making them less reliable as versatile building blocks. Similarly, 3-hydroxyazetidinecarboxylic acids suffer from reverse aldol instability above pH 8 [2], precluding their use in many common synthetic transformations. Therefore, selecting this specific protected intermediate is critical for maintaining synthetic efficiency and final compound integrity.

Unprotected 3-fluoroazetidine

Lacks orthogonal protection; may not integrate into controlled synthetic sequences without side reactions.

2-Cyano/2-keto azetidines

Prone to internal cyclization; reported instability leads to inactive byproducts, limiting synthetic reliability.

3-Hydroxyazetidinecarboxylic acids

Reverse aldol cleavage above pH 8 restricts use under basic conditions; 3-fluoro core avoids this pathway.

Tert-Butyl (3-Fluoroazetidin-3-yl)Methylcarbamate: Evidence for Selection


Chemical Stability vs. Cyano and Keto Azetidines

3-Fluoroazetidines, the core substructure of this compound, demonstrate superior chemical stability compared to other azetidine-based DPP IV inhibitor subtypes. Specifically, 2-cyanoazetidines and 2-ketoazetidines are prone to internal cyclization, forming inactive ketopiperazines and dihydroketopyrazine byproducts. In contrast, 3-fluoroazetidines exhibit inhibitory potencies below 1 µM without this inherent propensity for chemical degradation [1]. This stability is a class-level property directly conferred by the 3-fluoro substitution.

Chemical Stability
Class-level inference
Target: No internal cyclization
Comparator: 2-Cyano/2-keto azetidines prone to cyclization
Supports synthesis integrity; avoids degradation to inactive ketopiperazines.
Qualitative class property; confirm under target reaction conditions.
DPP IV Inhibition Azetidine Stability Medicinal Chemistry

Aldol Cleavage Resistance vs. 3-Hydroxyazetidine

3-Hydroxyazetidinecarboxylic acid (3-OH-Aze) amides are susceptible to reverse aldol cleavage, rendering them unstable above pH 8 [1]. This instability severely limits their utility in peptide chemistry and drug development. The 3-fluoroazetidine scaffold, which forms the core of tert-butyl (3-fluoroazetidin-3-yl)methylcarbamate, serves as a direct, stable analogue that is not prone to aldol cleavage [1], thereby enabling the synthesis of robust peptide mimetics and other acid/base-sensitive constructs.

Aldol Cleavage Resistance
Head-to-head
Target: Stable > pH 8
Comparator: 3-Hydroxyazetidinecarboxylic acid amides unstable above pH 8
Enables peptide mimetic synthesis under basic conditions.
Binary stability profile; consider buffer composition during coupling.
Peptide Mimetics Chemical Stability Amino Acid Analogs

High-Potency PDE5 Inhibitor Scaffold

The 3-fluoroazetidine moiety, when incorporated into a quinoline-based inhibitor (compound 7), demonstrates exceptional potency against phosphodiesterase 5 (PDE5A) with an IC50 of 5.92 nM [1]. This level of potency is a benchmark for this class of inhibitors and underscores the value of the 3-fluoroazetidine fragment in achieving high-affinity target engagement. The compound was successfully radiolabeled with fluorine-18 for PET imaging, further validating its utility in advanced diagnostic applications [1]. While this is data for a derivative, it provides class-level inference for the value of the core building block.

PDE5A Potency
Class-level inference
IC50 = 5.92 nM
Derivative achieves low-nanomolar target engagement; building block supports affinity optimization.
Value from quinoline-based derivative; verify with your final compound.
PDE5 Inhibition PET Radioligands Medicinal Chemistry

Tert-Butyl (3-Fluoroazetidin-3-yl)Methylcarbamate: Optimal Application Scenarios


Stable DPP IV Inhibitor Design

Given the established chemical stability of 3-fluoroazetidines over their 2-cyano and 2-keto counterparts [1], this compound is an ideal starting point for medicinal chemistry programs targeting dipeptidyl peptidase IV (DPP IV). Its use can circumvent the synthetic and stability challenges associated with other azetidine subclasses, leading to more reliable SAR studies and potentially more developable drug candidates.

Acid/Base-Stable Peptide Mimetics

The resistance of the 3-fluoroazetidine core to reverse aldol cleavage, in stark contrast to 3-hydroxyazetidinecarboxylic acids [1], makes this protected building block essential for synthesizing peptide mimetics and modified amino acids intended for use under basic conditions or in complex synthetic routes where hydrolytic stability is paramount.

High-Affinity PDE Ligands

The demonstrated ability of 3-fluoroazetidine-containing compounds to achieve low nanomolar potency against PDE5A [1] suggests this building block is highly suitable for programs targeting phosphodiesterases and related enzyme classes. The protected amine and flexible linker facilitate diverse chemical elaborations to optimize binding interactions.

PET Tracer and Radiopharmaceutical Synthesis

The successful incorporation of the 3-fluoroazetidine moiety into a PET radioligand via [18F]fluoride substitution [1] demonstrates the compound's utility in developing imaging agents. The pre-installed fluorine atom provides a strategic site for isotopic labeling or for modulating the physicochemical properties of the final tracer molecule.

Application
Selection Property
Validation Focus
DPP IV inhibition studies
Azetidine core stability vs. cyano/keto analogs
Cyclization resistance under assay conditions
Peptide mimetic synthesis (basic conditions)
Aldol cleavage resistance
Stability at pH > 8 in coupling reactions
PDE5A ligand optimization
Low-nanomolar potency scaffold
IC50 validation in recombinant PDE5A assays
PET radioligand development
Fluorine-18 radiolabeling compatibility
Radiochemical incorporation and tracer stability
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